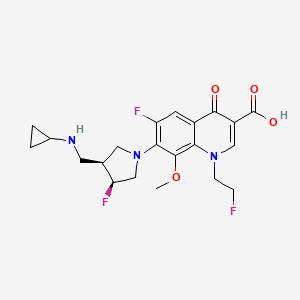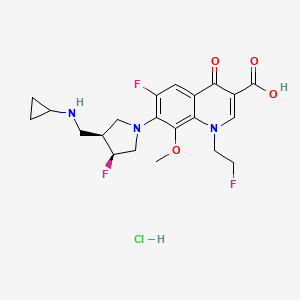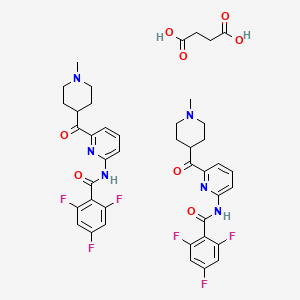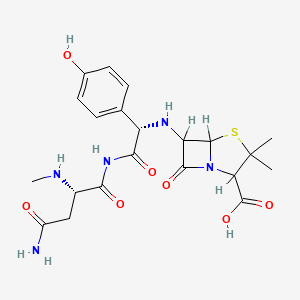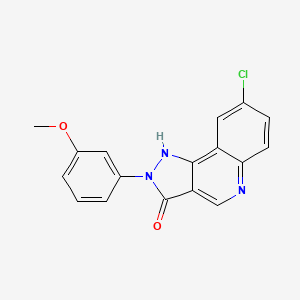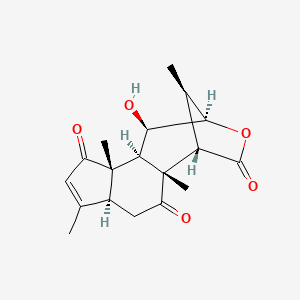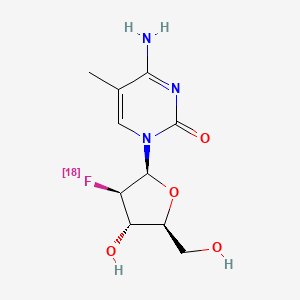
L-Fmac F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-FMAC F-18 is a radioconjugate composed of 2'-deoxy-2'-18F-fluoro-5-methyl-beta-L-arabinofuranosylcytosine ([18F]L-FMAC), a L-deoxycytidine analog and high-affinity substrate for deoxycytidine kinase (DCK), labeled with fluorine F 18, with potential diagnostic activity during positron emission tomography (PET) imaging. Upon administration, [18F]L-FMAC is preferentially taken up by and accumulated in cells with high DCK levels, including tumor cells with dysregulated nucleoside metabolism. After phosphorylation by DCK, the 18F moiety can be visualized by PET imaging. As many nucleoside analog prodrugs are chemotherapeutic agents that require DCK for their phosphorylation and activation, [18F]L-FMAC can potentially be used as a marker to measure DCK activity and to predict the chemotherapeutic efficacy of DCK-dependent prodrugs. DCK, a rate-limiting enzyme in the deoxyribonucleoside salvage pathway for DNA synthesis, is overexpressed in certain solid tumors, lymphoid and myeloid malignancies and certain immune cells, such as proliferating T-lymphocytes. The L-enantiomer is less susceptible to deamination by cytidine deaminase (CDA) than the D-enantiomer and increases the stability of this radioconjugate.
科学的研究の応用
Tumor Metabolic Phenotyping and Treatment Stratification
L-Fmac F-18, a positron emission tomography (PET) probe, has been shown to be effective in detecting distinct phenotypic signatures of tumor nucleoside metabolism, aiding in the development of more efficacious cancer therapies. The accumulation of L-Fmac F-18 in tumors is indicative of the activities of key enzymes in nucleic acid metabolism, such as deoxycytidine kinase (dCK) and cytidine deaminase (CDA). These metabolic subtypes, detected by L-Fmac F-18, correspond to the differential utilization of nucleoside salvage pathways in cancer cells, crucial for sustaining tumor growth. Notably, metabolic subtypes defined by L-Fmac F-18 PET measurements correlate with distinct sensitivities to therapeutic interventions, supporting the utility of PET-based phenotyping of tumor nucleoside metabolism for cancer treatment stratification (Radu et al., 2011).
Diagnostic Usefulness in Lung Cancer
L-Fmac F-18 has been evaluated for its diagnostic usefulness in non-small-cell lung cancer (NSCLC) patients. Tumor uptake of L-Fmac F-18 was compared with that of other tracers and correlated with the expression of L-type amino acid transporter 1 (LAT1). For primary tumor detection, L-Fmac F-18 exhibited high sensitivity, and its uptake was closely correlated with LAT1 expression. This suggests that L-Fmac F-18 PET can improve diagnostic performance in NSCLC, with uptake of L-Fmac F-18 providing a reliable indication of the presence and extent of lung cancer (Kaira et al., 2007).
Evaluation of Thoracic Tumors
L-Fmac F-18 has been studied for its potential in preoperative diagnostic workup of thoracic tumors, particularly in comparison with other PET tracers. The uptake of L-Fmac F-18 in tumors was found to be closely correlated with key factors such as LAT1, CD98, cell proliferation, and angiogenesis. The specificity of L-Fmac F-18 PET for diagnosing thoracic tumors was higher than that of other tracers, suggesting its relevance in understanding the progression and metastasis of lung cancer (Kaira et al., 2009).
Sarcoidosis Diagnosis
In the diagnosis of sarcoidosis, L-Fmac F-18, in combination with other PET tracers, has shown effectiveness. This study found that while sarcoid lesions showed uptake of other tracers, they did not show an increase in the accumulation of L-Fmac F-18. This suggests that using L-Fmac F-18 PET in combination with other tracers could be an effective method to distinguish sarcoidosis from malignancy (Kaira et al., 2007).
特性
CAS番号 |
1134848-13-7 |
|---|---|
製品名 |
L-Fmac F-18 |
分子式 |
C10H1418FN3O4 |
分子量 |
258.23 |
IUPAC名 |
4-amino-1-((2S,3R,4S,5S)-3-(fluoro-18F)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6+,7-,9-/m0/s1/i11-1 |
InChIキー |
QZZJZXAWLQYJFK-HMQZJZAASA-N |
SMILES |
Cc(cn1[C@@H]2[C@H]([18F])[C@@H](O)[C@H](CO)O2)c(N)nc1=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-FMAC F-18; L-(18F)-FMAC; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



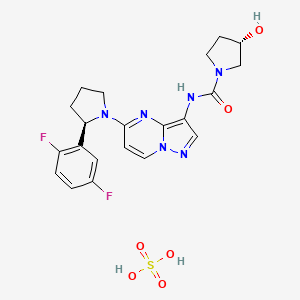
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
